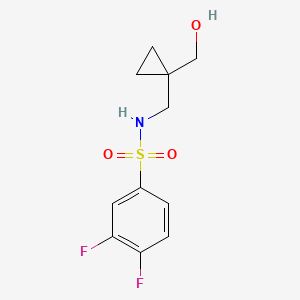

3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

3,4-difluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3S/c12-9-2-1-8(5-10(9)13)18(16,17)14-6-11(7-15)3-4-11/h1-2,5,14-15H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAFQFHZCODWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3,4-Difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide, with the chemical formula CHFNOS and CAS number 1286717-94-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, including the reaction of difluorobenzenesulfonamide derivatives with hydroxymethyl cyclopropyl intermediates. The synthetic route typically involves nucleophilic substitution and can be optimized for yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antiproliferative Effects : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, benzopsoralens with hydroxymethyl groups have demonstrated marked antiproliferative effects by inhibiting topoisomerase II activity .

- Antimicrobial Properties : Related sulfonamide compounds are known for their antimicrobial activity. The presence of the sulfonamide group is crucial for this activity, as it mimics p-aminobenzoic acid, a substrate for bacterial folate synthesis .

Case Studies

- Antiproliferative Activity : A study on benzopsoralens indicated that compounds with hydroxymethyl substitutions showed enhanced antiproliferative effects against mammalian cells. The mechanism involved inhibition of topoisomerase II, which is critical for DNA replication .

- Antimicrobial Efficacy : Research on pyrazole derivatives has linked structural modifications to enhanced antimicrobial properties. The introduction of fluorine atoms often increases lipophilicity, improving cell membrane penetration and subsequent antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Compounds similar to this sulfonamide may inhibit key enzymes involved in nucleotide synthesis, thereby affecting DNA replication in rapidly dividing cells.

- Cell Membrane Disruption : The incorporation of fluorine atoms could enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial activity.

Applications De Recherche Scientifique

Ethyl 2-(N-benzylacetamido)acetate is an organic compound featuring an amide functional group and an ethyl ester moiety. It has a benzyl group attached to the nitrogen atom of the acetamido group. The compound is typically a yellow oil, indicating it is liquid at room temperature, a common trait among organic esters and amides. Its combination of both an ester and an amide functional group allows for diverse reactivity patterns, making it interesting for synthesis and biological studies.

Potential Applications

Ethyl 2-(N-benzylacetamido)acetate has potential applications in synthetic organic chemistry, medicinal chemistry, and various other fields.

Pharmaceuticals

- It serves as a building block in drug synthesis because of its amide and ester groups.

N-benzylacetamides were synthesized and found to be more active against leukemia cell lines compared to solid tumor cell lines .

Research

- Activation analysis can be used where a high degree of quality control is desired, offering a sensitivity exceeding conventional quantitative analysis . Elements in quantities as minute as one part per billion can be identified and measured . It is especially useful in the processing of rare or expensive materials since, in most cases, only a fraction of a gram of material is required .

Related compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Acetate | Simple ester without an amide group | Lacks biological activity associated with amides |

| N-Benzylacetamide | Amide without an ester functionality | No ethoxy moiety; different solubility properties |

| Ethyl 2-(N-benzylformamido)acetate | Similar structure but with formamide instead | Different nitrogen substituent affects reactivity |

| Ethyl Phenylacetate | Contains phenyl group instead of benzamide | Different electronic properties due to phenol |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key features such as fluorinated benzenesulfonamide cores or cyclopropane-containing substituents. Data are derived from patents, chemical catalogs, and structural similarity analyses.

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Substituent Complexity :

- The target compound’s (1-(hydroxymethyl)cyclopropyl)methyl group introduces steric hindrance and polarity, contrasting with the 4-methylbenzyl group in the Thermo Scientific analog . The cyclopropane ring may improve metabolic stability compared to linear alkyl chains.

- 3,4-Difluorobenzenesulfonamide lacks an N-substituent, reducing steric bulk but limiting tunability for target binding .

Fluorination Pattern :

- Both the target compound and 3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide feature 3,4-difluorination, which enhances electron-withdrawing effects and influences sulfonamide acidity. In contrast, 4-Fluoro-N-methylbenzenesulfonamide has a single fluorine, reducing electronic modulation .

Hydrophilicity :

- The hydroxymethyl group in the target compound likely improves aqueous solubility compared to the lipophilic 4-methylbenzyl or methyl substituents. This could enhance bioavailability in drug development .

Research Findings

- Synthetic Feasibility: Cyclopropane-containing analogs often require specialized reagents (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) for cross-coupling reactions, as seen in related compounds .

- Biological Relevance : Fluorinated benzenesulfonamides are prevalent in kinase inhibitors and carbonic anhydrase inhibitors. The target compound’s substituent may optimize interactions with hydrophobic enzyme pockets while maintaining solubility .

Notes

- The provided evidence lacks explicit data on the target compound’s synthesis, melting point, or biological activity. Comparisons are inferred from structural analogs.

- Further studies are needed to validate the compound’s pharmacokinetic and thermodynamic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.